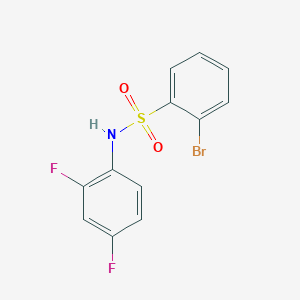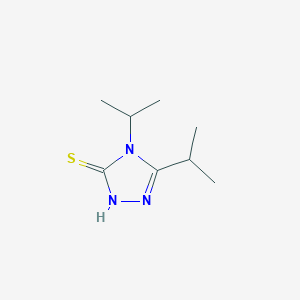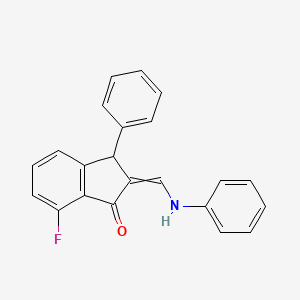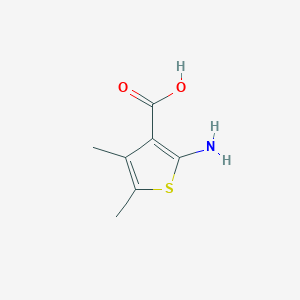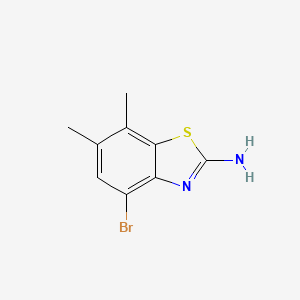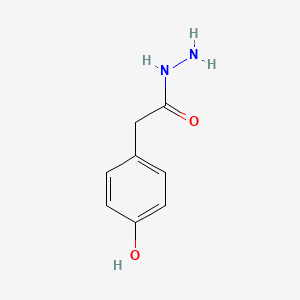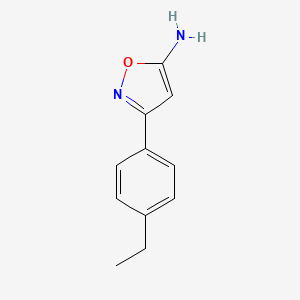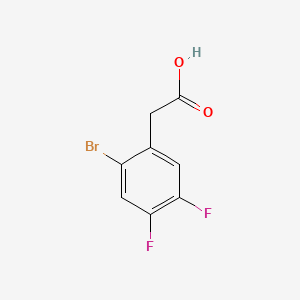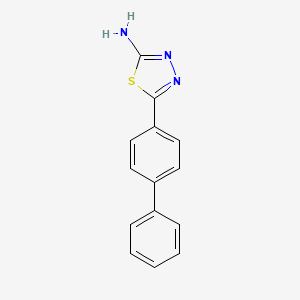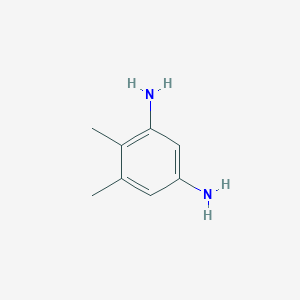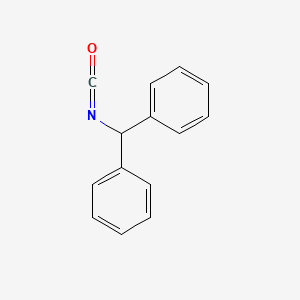
Diphenylmethyl isocyanate
Vue d'ensemble
Description
Diphenylmethyl isocyanate is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . It is used in the synthesis of various chemical products .
Synthesis Analysis
Diphenylmethyl isocyanate is a type of diisocyanate, which are monomers used to make polyurethane (PU) polymers . Diisocyanates are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .
Molecular Structure Analysis
The molecular structure of Diphenylmethyl isocyanate consists of a central carbon atom bonded to an isocyanate group (N=C=O) and a diphenylmethyl group .
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
Physical And Chemical Properties Analysis
Diphenylmethyl isocyanate has a molecular weight of 209.24 g/mol . Its exact mass and monoisotopic mass are 209.084063974 g/mol . It has a complexity of 228 .
Applications De Recherche Scientifique
- Application Summary : The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
- Methods of Application : High-level ab initio computations were used to study the HNCO + H2O reaction .
- Results : The study affirmed that hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
- Application Summary : The production of isocyanate compounds directly from biomass is being researched .
- Methods of Application : Various methods applied in the synthesis of bio-derived isocyanates are discussed .
- Results : The review highlights the main difficulties in the synthesis of biomass-based PUs and overviews the whole range of isocyanate compounds economically viable for biomass-based synthesis .
Catalyzed Reaction of Isocyanates with Water
Bio-based Isocyanate Production
- Application Summary : The major application of 4,4′-MDI (a type of isocyanate) is the production of rigid polyurethane .
- Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
- Results : These rigid polyurethane foams are good thermal insulators and used in nearly all freezers and refrigerators worldwide, as well as buildings .
- Application Summary : TDI (Toluene diisocyanate, a type of isocyanate) is commonly used in applications where flexible foams are used, such as furniture and bedding .
- Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
- Results : The resulting flexible foams are widely used in furniture and bedding .
- Application Summary : Both MDI and TDI are used in the making of adhesives and sealants due to weather-resistant properties .
- Methods of Application : Isocyanates are used as a raw material in the production of adhesives and sealants .
- Results : The resulting adhesives and sealants have excellent weather-resistant properties .
- Application Summary : Isocyanates, both MDI and TDI are widely used in as spraying applications of insulation due to the speed and flexibility of applications .
- Methods of Application : Isocyanates are sprayed onto surfaces to create a layer of insulation .
- Results : The resulting insulation layer provides excellent thermal insulation .
Production of Rigid Polyurethane
Flexible Foams Production
Adhesives and Sealants
Insulation Spraying Applications
- Application Summary : Diphenylmethane Diisocyanate is used for high performance compact and micro-cellular polyurethane elastomers .
- Methods of Application : The isocyanate reacts with polyols in the manufacture of these elastomers .
- Results : The resulting elastomers have high performance characteristics suitable for various applications .
- Application Summary : Diphenylmethane Diisocyanate is used in the production of printing rolls and mechanical parts .
- Methods of Application : The isocyanate is used as a raw material in the production process .
- Results : The resulting products have excellent mechanical properties .
- Application Summary : Diphenylmethane Diisocyanate is used in the production of flow-in place gaskets .
- Methods of Application : The isocyanate is used as a raw material in the production process .
- Results : The resulting gaskets have excellent sealing properties .
- Application Summary : Diphenylmethane Diisocyanate is used in the manufacture of polyurethane coatings, adhesives and sealants .
- Methods of Application : The isocyanate reacts with polyols in the manufacture of these products .
- Results : The resulting products have excellent performance characteristics .
High Performance Compact and Micro-cellular Polyurethane Elastomers
Printing Rolls and Mechanical Parts
Flow-in Place Gaskets
Polyurethane Coatings, Adhesives and Sealants
Safety And Hazards
Diphenylmethyl isocyanate is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
[isocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401227 | |
| Record name | Diphenylmethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethyl isocyanate | |
CAS RN |
3066-44-2 | |
| Record name | Diphenylmethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethylene)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



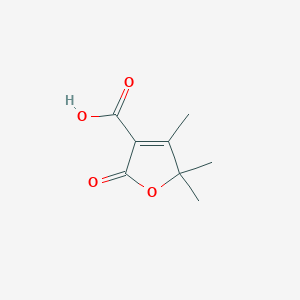
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)
